2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-phenoxyethyl)acetamide
Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-phenoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.14370410 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroprotective and MAO-B Inhibitory Activities
Research has identified a structurally similar compound, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, for its potential in neuroprotective and monoamine oxidase-B (MAO-B) inhibitory activities. This derivative was found to exhibit the lowest neurotoxicity and highest neuroprotection, suggesting a promising avenue for in vivo evaluations related to neurological disorders and treatments (Mitkov et al., 2022).
Antagonist Ligand for A2B Adenosine Receptors
A related compound, MRE 2029-F20, has been identified as a selective antagonist ligand for A2B adenosine receptors. This application is critical in pharmacology, particularly in the study of receptor subtype functions and in drug development targeting these receptors (Baraldi et al., 2004).
Synthesis of Novel Ring Systems
The chemical structure of the compound has been used as a basis for synthesizing new ring systems like thiadiazepino-purine. These novel syntheses contribute to the expansion of chemical libraries, aiding in the discovery of new compounds with potential pharmaceutical applications (Hesek & Rybár, 1994).
Bronchodilating Activity
Some derivatives of this compound have shown significant bronchodilating effects, particularly in treating conditions like asthma. This was demonstrated through in vitro studies on guinea pig trachea, indicating potential therapeutic applications in respiratory disorders (Peikov et al., 1995).
Antitumor Activity
New mercapto xanthine derivatives structurally related to this compound have exhibited antitumor activity in human cancer cell lines. This suggests the compound's framework could be beneficial in developing new anticancer drugs, especially in targeting specific cancer types (Sultani et al., 2017).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-phenoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-20-15-14(16(24)21(2)17(20)25)22(11-19-15)10-13(23)18-8-9-26-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTWDDJKXZXMNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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